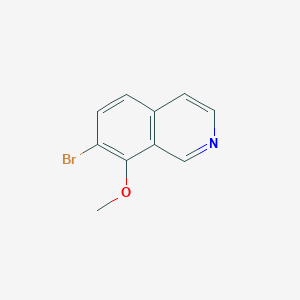
7-Bromo-8-methoxyisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-8-methoxyisoquinoline is a chemical compound with the CAS Number: 1891260-41-5 . It has a molecular weight of 238.08 and its IUPAC name is 7-bromo-8-methoxyisoquinoline . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 8-Bromo-7-methoxyisoquinoline was achieved by Jackson’s modification of the Pomeranz-Fritsch ring synthesis . This process was accompanied by the formation of 8-bromo-3-(8-bromo-7-methoxyisoquinolin-4-yl)-1,2,3,4-tetrahydro-7-methoxy-2-(4-methylphenylsulfonyl)isoquinoline .Molecular Structure Analysis
The InChI code for 7-Bromo-8-methoxyisoquinoline is 1S/C10H8BrNO/c1-13-10-8-6-12-5-4-7 (8)2-3-9 (10)11/h2-6H,1H3 . The key for this InChI code is RZKBDXIVILJRDR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
7-Bromo-8-methoxyisoquinoline is a powder at room temperature . The compound is stable under normal shipping temperatures .科学的研究の応用
Synthesis and Antitumor Activity
7-Bromo-8-methoxyisoquinoline has been explored for its potential in the synthesis of antitumor agents. For instance, derivatives of methoxy-indolo[2,1‐a]isoquinolines, synthesized through a series of reactions including the Bischler-Napieralski reaction, have shown cytostatic activity against various cancer cell lines, demonstrating their potential as antitumor compounds (Ambros, Angerer, & Wiegrebe, 1988).
Antibacterial Properties
Investigations into bisisoquinolinium salts, including structures related to 7-Bromo-8-methoxyisoquinoline, have revealed considerable antibacterial activities. This suggests the potential use of such compounds in developing new antibacterial agents (Collier, Potter, & Taylor, 1953).
Cytotoxic Evaluation in Cancer Research
The compound 7-Amino-6-bromoisoquinoline-5,8-quinone, structurally related to 7-Bromo-8-methoxyisoquinoline, has been evaluated for its cytotoxic effects against various human tumor cell lines, showing promising antitumor activity. This highlights the potential of 7-Bromo-8-methoxyisoquinoline derivatives in cancer therapy (Delgado et al., 2012).
Photoremovable Protecting Group for Physiological Use
8-Bromo-7-hydroxyquinoline, a compound closely related to 7-Bromo-8-methoxyisoquinoline, has been identified as an efficient photoremovable protecting group. Its application in "caged" compounds enables the investigation of physiological functions through controlled release, demonstrating a significant utility in biological research (Zhu et al., 2006).
Chemical Synthesis and Structure Analysis
The synthesis and structural analysis of bromoisoquinolines, including 7-Bromo-8-methoxyisoquinoline, provide valuable insights into the chemical properties and reactions of these compounds. These studies are crucial for the development of new synthetic methodologies and compounds with potential applications in various fields of research (Armengol, Helliwell, & Joule, 2000).
Safety and Hazards
作用機序
Biochemical Pathways
The specific biochemical pathways affected by 7-Bromo-8-methoxyisoquinoline are not well-documented. Isoquinoline derivatives can influence various biochemical pathways depending on their specific structure and the presence of functional groups. Given the structural similarity, it’s plausible that 7-Bromo-8-methoxyisoquinoline could affect similar pathways, but this would need to be confirmed through experimental studies .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Bromo-8-methoxyisoquinoline is not readily available. The pharmacokinetic profile of a compound is crucial in determining its bioavailability and overall therapeutic potential. Future studies should aim to investigate these properties for 7-Bromo-8-methoxyisoquinoline .
Result of Action
The molecular and cellular effects of 7-Bromo-8-methoxyisoquinoline’s action are currently unknown. Understanding these effects would require detailed studies examining the compound’s interaction with its targets and the subsequent cellular responses .
特性
IUPAC Name |
7-bromo-8-methoxyisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-8-6-12-5-4-7(8)2-3-9(10)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKBDXIVILJRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-8-methoxyisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}-1H-benzimidazole](/img/structure/B2898147.png)
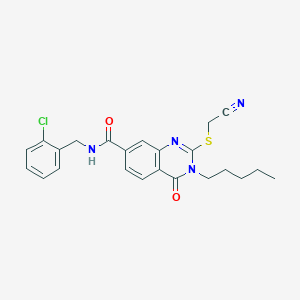
![2-oxo-N-(3-phenylpropyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2898150.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2898154.png)
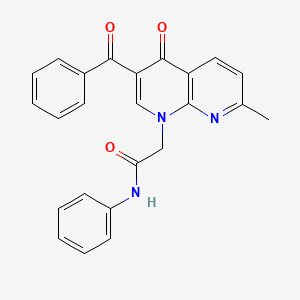
![2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutylidene]acetic acid](/img/structure/B2898157.png)
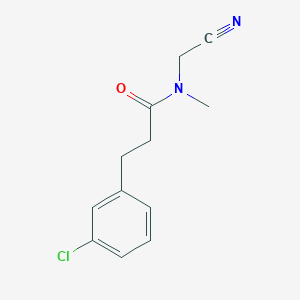
![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2898159.png)
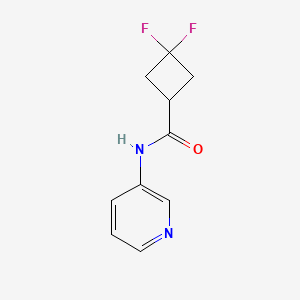
![3-(4-ethoxyphenyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2898162.png)
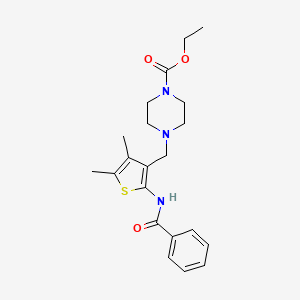
![5-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2898164.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2898168.png)